BenchChemオンラインストアへようこそ!

1-Cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid

Xanthine Oxidase Inhibition Dihydropyrimidine SAR Regioisomer Selectivity

1-Cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid (CAS 1402232-60-3), also referenced by the acronym CB-DHP, is a heterocyclic small molecule belonging to the dihydropyrimidine-5-carboxylic acid class. It features a cyclobutyl substituent directly at the N1 position of the 2-oxo-1,2-dihydropyrimidine ring alongside a C5 carboxylic acid group, yielding a molecular formula of C9H10N2O3 and a molecular weight of 194.19 g/mol.

Molecular Formula C9H10N2O3
Molecular Weight 194.19
CAS No. 1402232-60-3
Cat. No. B2767873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid
CAS1402232-60-3
Molecular FormulaC9H10N2O3
Molecular Weight194.19
Structural Identifiers
SMILESC1CC(C1)N2C=C(C=NC2=O)C(=O)O
InChIInChI=1S/C9H10N2O3/c12-8(13)6-4-10-9(14)11(5-6)7-2-1-3-7/h4-5,7H,1-3H2,(H,12,13)
InChIKeyNZGNPMHFQPZALV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid (CAS 1402232-60-3): A Structurally Distinct Dihydropyrimidine Scaffold for Xanthine Oxidase Inhibitor Research


1-Cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid (CAS 1402232-60-3), also referenced by the acronym CB-DHP, is a heterocyclic small molecule belonging to the dihydropyrimidine-5-carboxylic acid class [1]. It features a cyclobutyl substituent directly at the N1 position of the 2-oxo-1,2-dihydropyrimidine ring alongside a C5 carboxylic acid group, yielding a molecular formula of C9H10N2O3 and a molecular weight of 194.19 g/mol [1]. The compound has a computed XLogP3-AA of 0.1 and a topological polar surface area (TPSA) of 70 Ų [1]. It is primarily investigated as a xanthine oxidase (XO) inhibitor, a key target in purine metabolism for conditions such as hyperuricemia and gout, and is supplied by multiple vendors at purities of 95% or higher for research and development use .

Why 1-Cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid Cannot Be Replaced by Its Regioisomers or General Dihydropyrimidine Analogs


Substitution among dihydropyrimidine-5-carboxylic acid derivatives is not straightforward due to the critical influence of substituent position on pharmacophore geometry. 1-Cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid bears its cyclobutyl group at the N1 position and the carbonyl at C2, creating a distinct hydrogen bonding pattern and spatial orientation compared to its regioisomer 2-cyclobutyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (CAS 1479852-60-2), which places the cyclobutyl substituent at C2 and the carbonyl at C6 [1]. Published structure-activity relationship (SAR) studies on related 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid XO inhibitors demonstrate that even minor modifications to the heterocyclic core or substituent vectors can result in IC50 variations spanning over an order of magnitude, underscoring that bioactivity is not interchangeable across positional isomers within this chemotype [2].

Quantitative Differentiation Evidence for 1-Cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid (CAS 1402232-60-3)


Regioisomeric Differentiation: N1-Cyclobutyl vs. C2-Cyclobutyl Substitution Pattern

The target compound is defined by its N1-cyclobutyl, C2-oxo substitution on the dihydropyrimidine ring. This distinguishes it from the close regioisomer 2-cyclobutyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (CAS 1479852-60-2), which exhibits a C2-cyclobutyl, C6-oxo pattern. While direct XO inhibition data for both compounds in the same assay are not publicly available, class-level SAR from published dihydropyrimidine-5-carboxylic acid XO inhibitor series indicates that the position of the carbonyl and substituent on the heterocyclic core dictates critical hydrogen-bonding interactions with key active-site residues such as Glu802 and Arg880 in the XO binding pocket [1][2].

Xanthine Oxidase Inhibition Dihydropyrimidine SAR Regioisomer Selectivity

Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding Profile vs. Cyclobutylmethyl Analog

Compared to its closest homolog 1-(cyclobutylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid (CAS 1439902-45-0), the target compound differs by the absence of a methylene spacer between the cyclobutyl ring and the N1 position. This structural difference is reflected in the computed physicochemical properties: the target compound has a molecular weight of 194.19 g/mol and an XLogP3-AA of 0.1, whereas the cyclobutylmethyl analog possesses a higher molecular weight of 208.21 g/mol (C10H12N2O3) and is predicted to be more lipophilic due to the added methylene unit [1]. The topological polar surface area (TPSA) of the target compound is 70 Ų, with 1 hydrogen bond donor and 3 hydrogen bond acceptors, defining its hydrogen bonding capacity [1].

Drug-like Properties Lipophilicity ADME Prediction

Class-Level Potency Context: Xanthine Oxidase Inhibitory Activity of Dihydropyrimidine-5-Carboxylic Acid Scaffolds

While a dedicated primary publication reporting the IC50 of 1-cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid against xanthine oxidase is not publicly available as of this analysis, the broader dihydropyrimidine-5-carboxylic acid chemotype has been validated as a productive scaffold for XO inhibition. A 2019 study by Mao et al. reported that 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives exhibit in vitro XO inhibitory IC50 values ranging from 0.0181 μM to 0.5677 μM, with the most potent compounds (e.g., 10e, IC50 = 0.0181 μM) demonstrating potency comparable to the clinically approved XO inhibitor febuxostat (IC50 ~0.0236 μM) [1][2]. The target compound, bearing an N1-cyclobutyl modification, represents a structurally distinct exploration vector within this validated pharmacophore space.

Xanthine Oxidase Enzyme Inhibition Hyperuricemia

Commercially Available Purity Specification Differentiation

The target compound is commercially available from multiple suppliers with defined purity specifications. AKSci supplies the compound at a minimum purity of 95% (Catalog 4494EA) . Leyan (a China-based supplier) offers the compound at 98% purity (Product No. 1516570) . MolCore specifies NLT 98% purity and further claims ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications . CymitQuimica, under the Biosynth brand, lists a minimum purity of 95% . This multi-vendor availability with purity specifications ranging from 95% to ≥98% provides procurement flexibility and quality assurance benchmarks that may not be uniformly available for all regioisomeric analogs.

Compound Sourcing Purity Specification Research Chemical Procurement

Structural Novelty: N1-Cyclobutyl Modification as an Underexplored Vector in Dihydropyrimidine XO Inhibitor SAR

A survey of published dihydropyrimidine-5-carboxylic acid XO inhibitors reveals that most reported potent scaffolds feature aryl or heteroaryl substitution at the C2 position, with the N1 position typically unsubstituted or bearing small alkyl groups [1]. The direct attachment of a cyclobutyl ring to N1, as in the target compound, represents a distinct topological motif that projects the cycloalkyl group into a region of the XO active site that is less thoroughly explored in the published SAR landscape. This N1-cyclobutyl substitution pattern differentiates the compound from the majority of literature-reported analogs, which predominantly explore C2-aryl, C6-oxo substitution patterns [1][2]. Furthermore, this N1 substitution pattern contrasts with kinase-targeted pyrimidine inhibitors that often place cyclobutyl groups at other positions, highlighting the compound's uniqueness in the XO inhibitor chemical space [3].

Scaffold Hopping Chemical Space Exploration Kinase Inhibitor Design

Supplier-Documented Storage and Handling Specifications

Vendor datasheets provide defined storage and handling parameters for this compound. AKSci specifies long-term storage in a cool, dry place and classifies the compound as non-hazardous for DOT/IATA transport . Chemscene specifies storage sealed in dry conditions at 2–8°C, with shipping at room temperature within the continental US . These defined parameters provide procurement teams with actionable logistics data. Comparable storage specifications for regioisomers such as 2-cyclobutyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid are less consistently documented across publicly available supplier datasheets, potentially complicating procurement planning.

Compound Stability Research Chemical Logistics Storage Compliance

Recommended Research and Procurement Application Scenarios for 1-Cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid


Xanthine Oxidase Inhibitor Lead Discovery and SAR Expansion

Researchers developing novel xanthine oxidase inhibitors for hyperuricemia and gout can utilize 1-cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid as a structurally differentiated starting scaffold. The N1-cyclobutyl substitution pattern expands SAR beyond the extensively explored C2-aryl dihydropyrimidine-5-carboxylic acid series. Published class-level data establish that dihydropyrimidine-5-carboxylic acid derivatives can achieve XO inhibitory IC50 values in the low nanomolar range, comparable to the clinically approved inhibitor febuxostat (IC50 ~0.0236 μM), providing a potency benchmark for lead optimization efforts [1][2].

Regioisomer-Controlled Probe Molecule Studies

The distinct N1-cyclobutyl, C2-oxo regiochemistry of this compound makes it a valuable probe for studying the impact of substitution position on XO active-site interactions. When used alongside its regioisomer 2-cyclobutyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (CAS 1479852-60-2), researchers can systematically evaluate how the spatial orientation of the cyclobutyl and carbonyl groups affects hydrogen bonding with key XO residues such as Glu802 and Arg880, as identified in molecular modeling studies of related dihydropyrimidine inhibitors [3].

Fragment-Based or Scaffold-Hopping Drug Discovery Programs

With a molecular weight of 194.19 g/mol, an XLogP3-AA of 0.1, and a TPSA of 70 Ų, this compound falls within favorable lead-like property space [4]. Its compact cyclobutyl-dihydropyrimidine-carboxylic acid framework provides a synthetically tractable core for fragment growing or scaffold-hopping strategies targeting XO or other purine-metabolizing enzymes. The availability of the compound from multiple vendors at >95% purity ensures rapid procurement for high-throughput chemistry workflows .

Cyclobutyl-Containing Compound Library Design

Cyclobutane-containing motifs are increasingly valued in medicinal chemistry for their conformational rigidity and favorable metabolic profiles, with nine FDA-approved drugs incorporating the cyclobutane structure . Incorporating 1-cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid into diversity-oriented synthesis libraries enables exploration of cyclobutyl-dihydropyrimidine chemical space, which remains underrepresented in publicly available screening collections relative to more common heterocyclic scaffolds.

Quote Request

Request a Quote for 1-Cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.